molecular formula C19H19BrN4O2 B277100 N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Numéro de catalogue B277100
Poids moléculaire: 415.3 g/mol
Clé InChI: MZKXMRVGJCBBCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression and have been implicated in various diseases, including cancer.

Mécanisme D'action

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the interaction between BET proteins and chromatin, leading to altered gene expression and downstream effects on cancer cell growth and survival.
Biochemical and physiological effects:
In preclinical studies, N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to enhance the effects of other cancer therapies, such as chemotherapy and radiation. However, further studies are needed to determine the full range of biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of their function. However, one limitation is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in combination therapies, where N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area is in the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential applications in other diseases beyond cancer.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to obtain the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3-pyridin-3-ylbutanoic acid to form N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Applications De Recherche Scientifique

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential therapeutic applications in cancer treatment. BET proteins are involved in regulating the expression of genes that are critical for cancer cell survival and proliferation. Inhibiting BET proteins with N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide can lead to the downregulation of these genes, resulting in decreased cancer cell growth and increased apoptosis.

Propriétés

Nom du produit

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Formule moléculaire

C19H19BrN4O2

Poids moléculaire

415.3 g/mol

Nom IUPAC

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H19BrN4O2/c1-12-9-15(20)10-13(2)18(12)22-16(25)6-3-7-17-23-19(24-26-17)14-5-4-8-21-11-14/h4-5,8-11H,3,6-7H2,1-2H3,(H,22,25)

Clé InChI

MZKXMRVGJCBBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

SMILES canonique

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.